

# Dipentylamine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Dipentylamine*

Cat. No.: *B1346568*

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CAS Number: 2050-92-2

Molecular Formula:  $C_{10}H_{23}N$

This technical guide provides an in-depth overview of **dipentylamine**, also known as di-n-amylamine, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis, analytical methods, applications, and safety information.

## Core Chemical and Physical Properties

**Dipentylamine** is a secondary aliphatic amine characterized by two pentyl groups attached to a nitrogen atom. It is a colorless to pale yellow liquid with a distinct ammonia-like odor.<sup>[1][2]</sup> Due to its long alkyl chains, it has limited solubility in water but is soluble in organic solvents.<sup>[2]</sup>

Property	Value	Source
Molecular Weight	157.30 g/mol	[3][4]
CAS Number	2050-92-2	[3][4]
Appearance	Colorless to light yellow liquid with a pungent, ammonia-like odor	[1]
Boiling Point	202-204 °C	[1]
Melting Point	-44 °C	[1]
Flash Point	62 °C (143.6 °F)	[1]
Density	0.777 g/mL at 25 °C	[1]
Solubility	Very slightly soluble in water; soluble in organic solvents	[1][2]
Vapor Pressure	0.3 mmHg at 20 °C	[1]
pKa	11.16	[1]

## Synthesis and Purification

The industrial synthesis of **dipentylamine** is typically achieved through the reaction of amyl chloride with ammonia.[1] Another manufacturing route involves the reduction of pentanenitrile or the reaction of pentanol with ammonia over a catalyst at elevated temperature and pressure.

## Representative Experimental Protocol for Synthesis

While a specific, detailed laboratory-scale synthesis protocol for **dipentylamine** is not readily available in the cited literature, a general procedure for the synthesis of secondary amines via reductive amination of an aldehyde with a primary amine can be adapted. In this case, pentanal would be reacted with pentylamine.

Materials:

- Pentanal

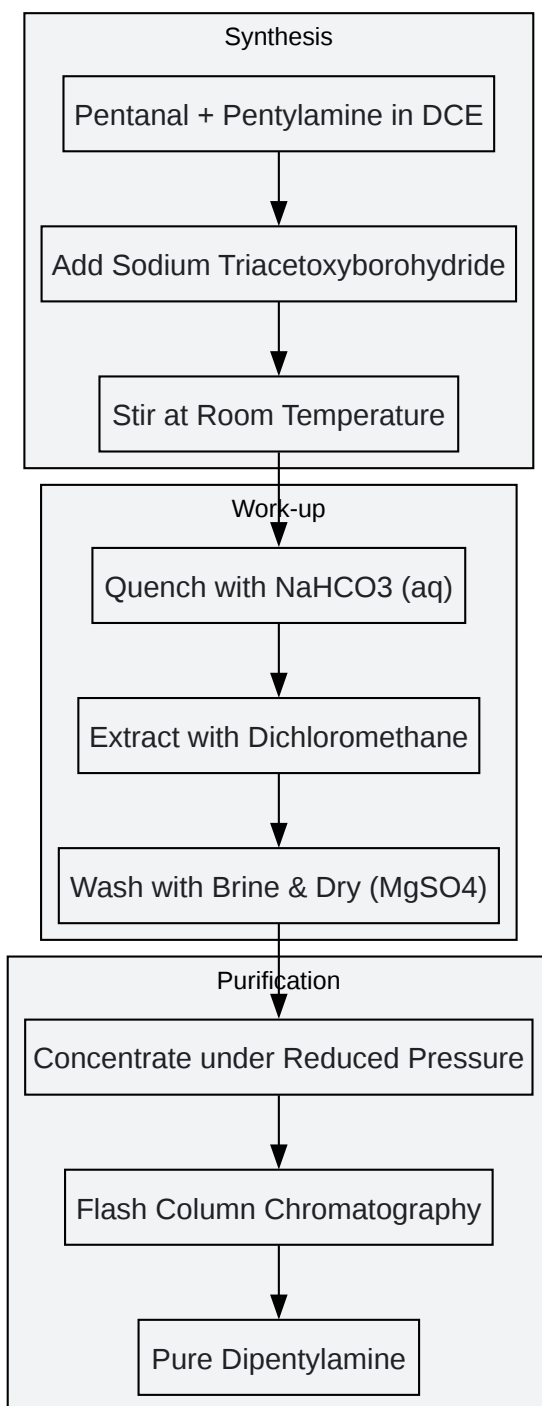
- Pentylamine
- Sodium triacetoxyborohydride (STAB)
- 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Dichloromethane
- Ethyl acetate
- Hexanes

Procedure:

- To a solution of pentanal (1.0 equivalent) in 1,2-dichloroethane, add pentylamine (1.0 equivalent).
- Stir the mixture at room temperature for 1 hour.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
- Stir the reaction mixture at room temperature overnight.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude **dipentylamine** by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

General Workflow for Dipentylamine Synthesis and Purification



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Caption: General workflow for the synthesis and purification of **dipentylamine**.

## Analytical Methodologies

The analysis of **dipentylamine** can be performed using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Due to the lack of a strong chromophore, pre-column derivatization is often employed for HPLC analysis to enhance UV detection or enable fluorescence detection.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile amines like **dipentylamine**.

Representative Experimental Protocol:

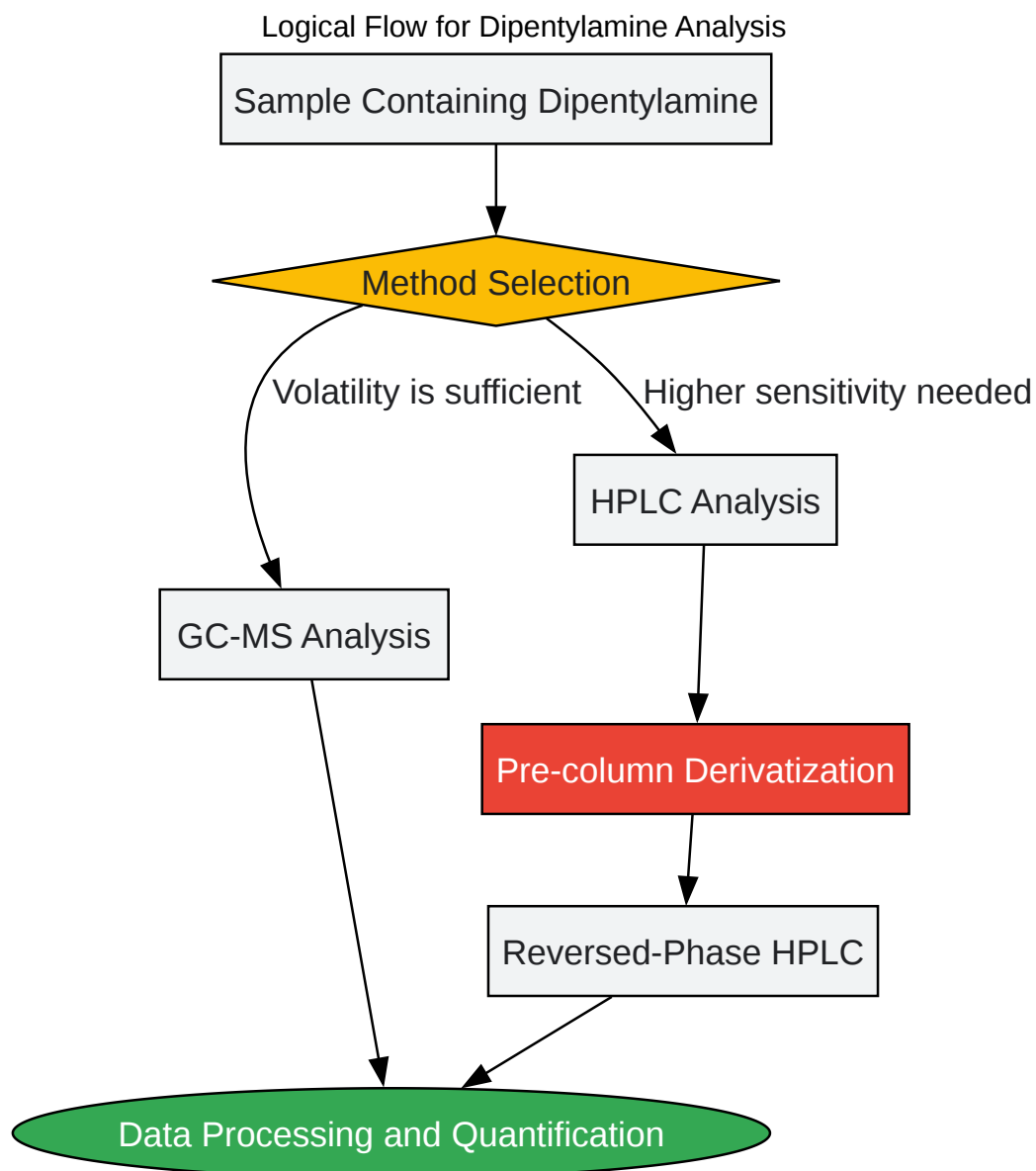
- Instrumentation: A standard GC-MS system.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium or hydrogen.[5]
- Injection: Split or splitless injection.
- Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
- MS Detection: Electron ionization (EI) source with a quadrupole mass analyzer, scanning a mass range of m/z 35-300.

### High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is typically required. Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (Fmoc-Cl), or 4-chloro-7-nitrobenzofurazan (NBD-Cl) can be used to create a derivative with a strong chromophore or fluorophore.[6][7]

Representative Experimental Protocol for HPLC with Pre-column Derivatization:

- Sample Preparation: Dissolve the sample containing **dipentylamine** in a suitable solvent (e.g., acetonitrile).
- Derivatization: Add a derivatizing agent (e.g., FMOC-Cl) and a base (e.g., sodium bicarbonate buffer) to the sample solution. Allow the reaction to proceed at room temperature or with gentle heating.
- Quenching: Stop the reaction by adding an acid (e.g., HCl).
- Analysis:
  - Instrumentation: An HPLC system with a UV or fluorescence detector.
  - Column: A C18 reversed-phase column.
  - Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
  - Detection: Monitor the appropriate wavelength for the chosen derivative.



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Caption: Decision tree for the analysis of **dipentylamine**.

## Applications in Research and Industry

**Dipentylamine** has several industrial and research applications:

- **Corrosion Inhibitor:** It is used to protect metals from corrosion, particularly in acidic environments.[\[1\]](#) The mechanism of inhibition often involves the adsorption of the amine onto the metal surface, forming a protective film.
- **Chemical Intermediate:** It serves as a precursor in the synthesis of other chemicals, including rubber accelerators and surfactants.[\[2\]](#)
- **Solvent:** Due to its chemical properties, it can be used as a solvent for oils and resins.[\[1\]](#)
- **Biocidal and Repellent Properties:** Studies have investigated its potential as an antifouling biocide and as a cockroach repellent.[\[2\]](#)[\[3\]](#)

## Biological Activity and Toxicology

The biological activity of **dipentylamine** is not extensively studied in the context of drug development. Like other secondary amines, it can react with nitrites under acidic conditions, such as those found in the stomach, to form N-nitrosamines, which are a class of compounds known to be carcinogenic.[\[1\]](#)

Toxicological Data:

Metric	Value	Species	Route	Source
LD50	270 mg/kg	Rat	Oral	<a href="#">[1]</a>
LD50	350 mg/kg	Rabbit	Dermal	<a href="#">[1]</a>

**Dipentylamine** is considered toxic if inhaled, ingested, or absorbed through the skin.[\[1\]](#) It is corrosive and can cause severe skin and eye burns.[\[1\]](#) Inhalation may cause respiratory tract irritation and lung edema.[\[1\]](#)

## Safety and Handling

Due to its hazardous nature, appropriate safety precautions must be taken when handling **dipentylamine**.

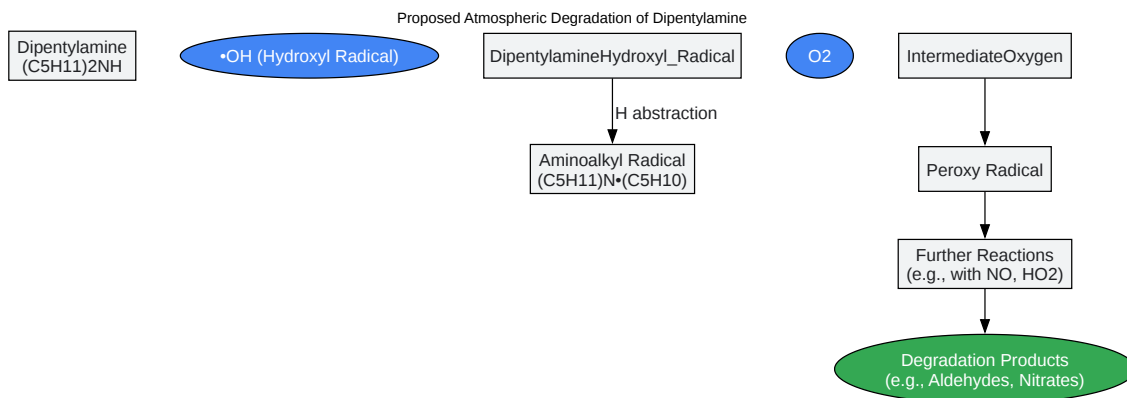


- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection.[\[1\]](#)
- Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors.[\[1\]](#)
- Fire Safety: It is a flammable liquid. Keep away from open flames, sparks, and sources of ignition. Use a closed system and explosion-proof electrical equipment above its flash point.[\[1\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids and oxidizing agents. Keep containers tightly closed.[\[1\]](#)

## Proposed Degradation Pathway

In the environment, **dipentylamine** is expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 4 hours.

[\[1\]](#)



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Caption: Proposed atmospheric degradation pathway for **dipentylamine**.

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